molecular formula C16H25NO3 B7570433 3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid

3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid

Numéro de catalogue: B7570433
Poids moléculaire: 279.37 g/mol
Clé InChI: MCXSFOUYUZOYCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Mécanisme D'action

3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors. It has also been shown to have neuroprotective effects and to enhance cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. However, its high potency can also make it difficult to use in experiments, as small variations in dosage can have significant effects. Additionally, its selectivity for GABA transaminase means that it may not be effective in treating disorders that involve other neurotransmitter systems.

Orientations Futures

There are several potential future directions for research on 3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce addictive behaviors in animal models. Another area of interest is its potential use in the treatment of epilepsy, as it has been shown to suppress seizures in animal models. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Méthodes De Synthèse

3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(cyclohexen-1-yl)acetaldehyde with piperidine to form the intermediate 1-(2-(cyclohexen-1-yl)acetyl)piperidine. This intermediate is then reacted with 3-bromopropanoic acid to yield this compound.

Applications De Recherche Scientifique

3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.

Propriétés

IUPAC Name

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-15(12-13-6-2-1-3-7-13)17-11-5-4-8-14(17)9-10-16(19)20/h6,14H,1-5,7-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXSFOUYUZOYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCCCC2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.